2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile CAS 866020-58-8 properties
2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile CAS 866020-58-8 properties
An In-Depth Technical Guide to 2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile (CAS 866020-58-8)
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine and 2-pyridone derivatives serve as privileged scaffolds. 2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile (CAS 866020-58-8) is a specialized, multi-substituted heterocyclic building block that integrates a hydrogen-bonding core with a metabolically robust trifluoromethyl (-CF 3 ) group and a lipophilic propyl chain. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodology, and applications in drug discovery, designed specifically for application scientists and synthetic chemists.
Structural Dynamics and Physicochemical Profile
The utility of CAS 866020-58-8 lies in its precise spatial arrangement of functional groups, which allows for multifaceted interactions within biological targets[1].
Tautomerism and Electronic Effects
While named as a "2-hydroxy" pyridine, this compound predominantly exists as its 2-pyridone (pyridin-2(1H)-one) tautomer in the solid state and in polar solvents. This tautomerization is driven by the thermodynamic stability of the lactam form and its ability to form robust intermolecular hydrogen-bonded dimers.
The presence of the strongly electron-withdrawing -CF 3 and cyano (-CN) groups at the 4- and 3-positions, respectively, significantly depletes the electron density of the pyridone ring. This lowers the pK a of the N-H bond, enhancing its capacity as a hydrogen bond donor, while simultaneously rendering the ring highly resistant to electrophilic aromatic substitution. The 6-propyl group acts as a tunable lipophilic anchor, increasing the overall partition coefficient (LogP) to improve cellular permeability.
Quantitative Data Summary
Below is a consolidated table of the compound's core physicochemical properties[1]:
| Property | Value | Method / Condition |
| CAS Number | 866020-58-8 | Standard Registry |
| Chemical Name | 2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile | IUPAC |
| Molecular Formula | C 10 H 9 F 3 N 2 O | Theoretical |
| Molecular Weight | 230.19 g/mol | Calculated |
| Physical State | Solid | Room Temperature |
| Core Scaffold | 2-Pyridone / Nicotinonitrile | Structural Analysis |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of highly substituted nicotinonitriles typically relies on multicomponent Knoevenagel condensations followed by intramolecular cyclization[2]. To ensure high yield and regioselectivity, the protocol below utilizes a base-catalyzed condensation of a fluorinated 1,3-diketone with 2-cyanoacetamide.
Experimental Protocol: Synthesis of CAS 866020-58-8
This protocol is designed as a self-validating system; the inherent solubility differences between the starting materials and the product drive a spontaneous purification process.
Reagents:
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1,1,1-Trifluoro-2,4-heptanedione (1.0 equiv)
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2-Cyanoacetamide (1.1 equiv)
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Piperidine (0.1 equiv, catalyst)
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Absolute Ethanol (solvent)
Step-by-Step Workflow:
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Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,1,1-trifluoro-2,4-heptanedione and 2-cyanoacetamide in absolute ethanol.
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Causality: Ethanol is selected because it completely dissolves the precursors at elevated temperatures but exhibits poor solubility for the highly polar, dimerized 2-pyridone product at room temperature.
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Catalysis: Add piperidine dropwise to the stirring solution.
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Causality: Piperidine acts as a mild organic base to deprotonate the active methylene of 2-cyanoacetamide. A mild base is strictly chosen over strong alkoxides (e.g., NaOEt) to prevent the premature hydrolysis of the delicate cyano group into an amide or carboxylic acid.
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Condensation & Cyclization: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The reaction proceeds via a Knoevenagel condensation to form an intermediate alkene, followed by an intramolecular cyclization and dehydration to form the pyridone ring.
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Self-Validating Isolation: Remove the heat and allow the reaction to cool to 0°C. Acidify the mixture slightly with 1M HCl (to pH 5-6). The target compound, 2-hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile, will spontaneously precipitate as a solid due to the disruption of any residual piperidine salts and the compound's low solubility in cold, slightly acidic aqueous ethanol.
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Validation: Filter the precipitate, wash with cold ethanol, and dry under a vacuum. Confirm the structure via 1 H NMR (looking for the characteristic propyl aliphatic multiplets and the isolated aromatic C5-H singlet) and 19 F NMR (singlet for the -CF 3 group).
Synthetic workflow for 2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile.
Applications in Drug Discovery & Development
Substituted 2-pyridones and nicotinonitriles are ubiquitous in pharmacology, frequently investigated for their antimicrobial, antiviral, and anticancer properties[3]. CAS 866020-58-8 serves as an advanced intermediate for synthesizing complex active pharmaceutical ingredients (APIs).
The Role of the Trifluoromethyl (-CF 3 ) Group
In medicinal chemistry, the incorporation of a -CF 3 group at the 4-position of the pyridine ring is a deliberate structural maneuver. It provides metabolic shielding . Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings; the highly electronegative -CF 3 group withdraws electron density, deactivating the ring toward oxidative metabolism and significantly extending the biological half-life of the resulting drug candidate[3]. Furthermore, the C-F bonds can participate in orthogonal halogen bonding within target protein pockets.
Target Engagement via the Nicotinonitrile Scaffold
The 3-cyano group is not merely a synthetic artifact; it is a powerful pharmacophore. It can act as a hydrogen bond acceptor or engage in π
π interactions with basic amino acid residues (like Arginine or Lysine) in kinase active sites. When combined with the 2-pyridone core—which mimics the hydrogen-bonding face of nucleobases—the scaffold becomes highly effective for designing kinase inhibitors and androgen receptor modulators[4].
Pharmacophore mapping of the substituted nicotinonitrile scaffold.
Handling, Stability, and Storage Standards
To maintain the integrity of CAS 866020-58-8 for sensitive biological assays or subsequent cross-coupling reactions, strict storage protocols must be observed:
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Storage Conditions: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. While the compound is generally stable, the cyano group can be susceptible to slow hydrolysis if exposed to ambient moisture and heat over prolonged periods[4].
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Safety & Toxicity: As a fluorinated nitrile derivative, it should be handled in a fume hood with appropriate PPE. Nitrile-containing compounds can exhibit localized toxicity, and the presence of the -CF 3 group increases its skin permeability.
References
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National Center for Biotechnology Information (PMC). "Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment". Frontiers in Chemistry. Available at: [Link]
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The Journal of Organic Chemistry. "Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts". American Chemical Society. Available at:[Link]
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Chongqing Chemdad Co., Ltd. "2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile Chemical Properties & Applications". Chemdad. Available at:[Link]
Sources
- 1. 2-hydroxy-6-propyl-4-(trifluoromethyl)pyridine-3-carbonitrile | 866020-58-8 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
